2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone
CAS No.: 1353944-86-1
Cat. No.: VC8232312
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353944-86-1 |
|---|---|
| Molecular Formula | C16H25N3O |
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | 2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H25N3O/c1-2-18(12-14-7-4-3-5-8-14)15-9-6-10-19(13-15)16(20)11-17/h3-5,7-8,15H,2,6,9-13,17H2,1H3 |
| Standard InChI Key | ATQPZMKWHFWLKT-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is inferred as C17H27N3O based on structural analogs , with a molecular weight of approximately 289.4 g/mol. Its piperidine backbone is substituted at the third carbon with a benzyl-ethyl-amino group (-N(CH2C6H5)(CH2CH3)), while the 1-position is linked to a 2-aminoethanone functional group (-CO-CH2NH2). This configuration introduces stereoelectronic effects that influence its solubility, stability, and interactions with biological targets.
Key Structural Features:
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Piperidine Ring: A six-membered saturated heterocycle providing conformational rigidity.
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Benzyl-Ethyl-Amino Substituent: Enhances lipophilicity and potential receptor-binding affinity.
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2-Aminoethanone Moiety: Contributes to hydrogen-bonding capacity and metabolic stability.
A comparative analysis of related piperidine derivatives is provided below:
Synthesis and Manufacturing
The synthesis of 2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone likely follows multi-step protocols analogous to those used for related piperidine derivatives:
Step 1: Piperidine Functionalization
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Alkylation: Introduction of the benzyl-ethyl-amino group via nucleophilic substitution using benzyl chloride and ethylamine under inert conditions (e.g., N2 atmosphere).
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Reagents: Benzyl chloride, ethylamine, K2CO3 (base), DMF (solvent).
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Conditions: 60–80°C, 12–24 hours.
Step 2: Ethanone Moiety Attachment
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Acylation: Reaction with chloroacetyl chloride in the presence of triethylamine to form the ketone linkage.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its amine and ketone functionalities:
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Amine Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.
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Ketone Reduction: Catalytic hydrogenation (H2/Pd-C) converts the ketone to a secondary alcohol, altering pharmacokinetic properties .
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Oxidation: Susceptible to oxidation at the amine moiety, necessitating storage under inert conditions.
Applications in Drug Development
The compound serves as a scaffold for designing:
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CNS Agents: Structural similarity to dopamine reuptake inhibitors (e.g., benztropine) .
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Antiparasitics: Piperidine moieties are critical in antimalarial candidates targeting Plasmodium proteases.
Comparative Analysis of Structural Analogs
Substituent variations significantly alter bioactivity:
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies in rodent models.
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Formulation Optimization: Nanoencapsulation to enhance bioavailability.
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Target Validation: CRISPR screening to identify novel biological targets.
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